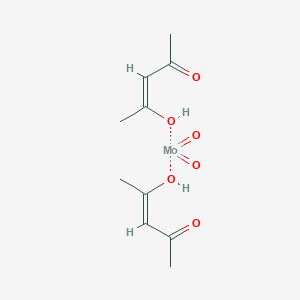

Bis(2,4-pentanedionato)molybdenum(VI) Dioxide

概要

説明

Bis(2,4-pentanedionato)molybdenum(VI) Dioxide: It is a yellow powder that is used as a catalyst in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: : Bis(2,4-pentanedionato)molybdenum(VI) Dioxide can be synthesized by reacting molybdenum trioxide with acetylacetone in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: : Industrially, the compound is produced by similar methods but on a larger scale, ensuring high purity and yield. The reaction conditions are optimized to maximize the efficiency of the process .

化学反応の分析

Types of Reactions: : Bis(2,4-pentanedionato)molybdenum(VI) Dioxide undergoes various types of reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: It acts as a catalyst in the oxidation of alcohols using hydrogen peroxide (H2O2) as the oxidizing agent.

Reduction: It can be reduced by strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: It can undergo ligand exchange reactions with other chelating agents.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of alcohols typically yields aldehydes or ketones .

科学的研究の応用

Chemical Catalysis

Overview : One of the primary applications of Bis(2,4-pentanedionato)molybdenum(VI) dioxide is as a catalyst in organic transformations.

- Oxidation Reactions : It effectively catalyzes the oxidation of alcohols to aldehydes or ketones using hydrogen peroxide as an oxidizing agent. This reaction is crucial for synthesizing various carbonyl compounds in organic chemistry.

- Epoxidation of Olefins : The compound facilitates the epoxidation of olefins, a key step in producing cyclic carbonates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

| Reaction Type | Catalytic Role | Major Products |

|---|---|---|

| Oxidation of Alcohols | Converts alcohols to aldehydes/ketones | Aldehydes, Ketones |

| Epoxidation | Converts olefins to epoxides | Cyclic Carbonates |

Materials Science

Thin Film Synthesis : this compound is utilized in the fabrication of thin films for electronic applications due to its semiconductor properties. These films are essential in developing advanced electronic devices and sensors .

- Coatings : The compound can also be used to create high-performance coatings that enhance the durability and functionality of materials in various industrial applications .

Biological Applications

Enzyme Mimics : Research indicates that this compound serves as a model compound for studying molybdenum-containing enzymes. Its ability to mimic enzyme activity is significant for biochemical research.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain pathogens. Further research is needed to explore its cytotoxic effects on cancer cell lines, indicating possible therapeutic applications.

Industrial Applications

Catalyst in Fine Chemicals Production : The compound is employed in various industrial processes for producing fine chemicals. Its efficiency and selectivity make it a preferred choice for many catalytic reactions in the chemical industry.

Case Study 1: Oxidation of Alcohols

In a study published in Polyhedron, researchers demonstrated that this compound catalyzed the oxidation of various alcohols using hydrogen peroxide with high yields and selectivity. The study highlighted its potential in synthesizing valuable carbonyl compounds efficiently.

Case Study 2: Thin Film Applications

A research article detailed the use of this compound in producing thin films for electronic devices. The films exhibited excellent electrical properties and stability under operational conditions, showcasing their suitability for next-generation electronics.

作用機序

Mechanism: : Bis(2,4-pentanedionato)molybdenum(VI) Dioxide exerts its effects primarily through its ability to act as a catalyst in oxidative transformations. The molybdenum center undergoes redox cycling, facilitating the transfer of oxygen atoms to substrates .

Molecular Targets and Pathways: : The compound interacts with various substrates through coordination to the molybdenum center, which activates the substrates for subsequent chemical transformations .

類似化合物との比較

Similar Compounds

Molybdenum(VI) oxide: Another molybdenum compound used as a catalyst in oxidation reactions.

Vanadyl acetylacetonate: A vanadium compound with similar catalytic properties.

Iron(III) acetylacetonate: An iron compound used in similar catalytic applications.

Uniqueness: : Bis(2,4-pentanedionato)molybdenum(VI) Dioxide is unique in its ability to catalyze a wide range of oxidative transformations with high efficiency and selectivity .

生物活性

Bis(2,4-pentanedionato)molybdenum(VI) dioxide, commonly referred to as molybdenyl acetylacetonate, is a coordination compound with significant implications in both catalysis and biological systems. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₄MoO₆

- Molecular Weight : 326.18 g/mol

- Appearance : Yellow to brown crystalline powder

- Melting Point : 184 °C (dec.)

Mechanisms of Biological Activity

This compound exhibits its biological activity primarily through the generation of reactive oxygen species (ROS) upon interaction with biological substrates. This property is crucial in its potential cytotoxic effects against cancer cells.

Key Mechanisms:

- Oxidative Stress Induction : The compound can induce oxidative stress in cells by generating ROS, which can lead to cellular damage and apoptosis in cancer cells .

- Enzyme Interaction : Molybdenum compounds are known to interact with various enzymes, potentially affecting metabolic pathways and enzyme activities.

Antimicrobial Activity

Recent studies have indicated that this compound possesses antimicrobial properties. It has shown effectiveness against a range of bacterial strains, suggesting its potential as an antibacterial agent.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of molybdenyl acetylacetonate against several pathogenic bacteria. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Cytotoxicity Against Cancer Cells

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a laboratory setting, the compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed that treatment with molybdenyl acetylacetonate led to a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis mediated by oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds.

| Compound Name | Formula | Unique Features |

|---|---|---|

| Molybdenyl Acetylacetonate | C₁₀H₁₆MoO₆ | Similar structure; different oxidation state |

| Vanadyl Acetylacetonate | C₁₀H₁₄O₄V | Contains vanadium; exhibits different reactivity |

| Iron(III) Acetylacetonate | C₁₀H₁₂CrO₄ | Catalytic properties in organic transformations |

The uniqueness of this compound lies in its specific oxidation state and its ability to catalyze oxidative transformations effectively.

Safety and Handling

While this compound exhibits promising biological activities, it is essential to note that it may cause skin and eye irritation and is suspected to be a respiratory irritant. Proper safety precautions should be taken when handling this compound in laboratory settings .

特性

CAS番号 |

17524-05-9 |

|---|---|

分子式 |

C10H14MoO6 |

分子量 |

326.16 g/mol |

IUPAC名 |

dioxomolybdenum(2+);pentane-2,4-dione |

InChI |

InChI=1S/2C5H7O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;;;/q2*-1;+2;; |

InChIキー |

PWDOIKXKCJKICU-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O |

異性体SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[Mo]=O |

正規SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O=[Mo+2]=O |

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of molybdenyl acetylacetonate?

A1: The molecular formula of molybdenyl acetylacetonate is C10H14MoO6, and its molecular weight is 326.15 g/mol.

Q2: What spectroscopic data is available for molybdenyl acetylacetonate?

A2: Molybdenyl acetylacetonate has been characterized by various spectroscopic techniques including:

- IR spectroscopy: IR spectra typically show characteristic bands for Mo=O stretching vibrations around 900-950 cm-1. [, , , , ]

- UV-Vis spectroscopy: UV-Vis spectra often display absorption bands related to ligand-to-metal charge transfer transitions. [, , ]

- NMR spectroscopy (1H and 13C): NMR provides information about the structure and dynamics of the complex in solution. [, , , , , ]

- Mass spectrometry: This technique helps to determine the molecular weight and fragmentation patterns of the compound. [, ]

Q3: What are the main catalytic applications of molybdenyl acetylacetonate?

A3: Molybdenyl acetylacetonate is a versatile catalyst used in various organic reactions, including:

- Epoxidation of olefins: This is one of the most studied applications, often using tert-butyl hydroperoxide (TBHP) as an oxidant. [, , , , ]

- Oxidation of alcohols: Molybdenyl acetylacetonate can catalyze the selective oxidation of alcohols to aldehydes or ketones using oxidants like hydrogen peroxide or sodium percarbonate. [, , ]

- Synthesis of bis(indolyl)methanes: This reaction involves electrophilic substitution of indoles with aldehydes or ketones in the presence of molybdenyl acetylacetonate. []

- Hetero Diels-Alder reactions: This catalyst can promote the formation of heterocyclic compounds like dihydropyrans. []

- Synthesis of cyclic carbonates: Molybdenyl acetylacetonate, in combination with quaternary ammonium salts, catalyzes the cycloaddition of CO2 to olefins, forming cyclic carbonates. []

Q4: What is the role of molybdenyl acetylacetonate in these catalytic reactions?

A4: Molybdenyl acetylacetonate acts as a Lewis acid catalyst in these reactions, activating the substrates through coordination. For example, in epoxidation reactions, the molybdenum center coordinates to the oxygen atom of the peroxide, facilitating oxygen transfer to the olefin. [, ]

Q5: How selective is molybdenyl acetylacetonate in its catalytic activity?

A5: The selectivity of molybdenyl acetylacetonate depends on the specific reaction and reaction conditions. For example, in alcohol oxidation, it shows good selectivity towards aldehydes over ketones. [, ] In olefin epoxidation, the catalyst generally exhibits higher selectivity for electron-rich olefins. [, ]

Q6: How does the choice of solvent affect the stability and catalytic activity of molybdenyl acetylacetonate?

A6: The solvent can significantly influence the catalytic activity and stability of molybdenyl acetylacetonate. [, ] Polar solvents like alcohols can coordinate to the molybdenum center, potentially affecting its Lewis acidity and reactivity. In some cases, non-polar solvents like hydrocarbons are preferred to avoid undesirable side reactions. [, ]

Q7: Have there been any computational studies on molybdenyl acetylacetonate and its catalytic activity?

A7: Yes, computational studies using density functional theory (DFT) calculations have been performed to investigate the electronic structure and catalytic properties of molybdenyl acetylacetonate. [] These studies help to understand the mechanism of action and potentially guide the design of more efficient catalysts.

Q8: How do modifications to the acetylacetonate ligand affect the activity of molybdenyl complexes?

A8: Modifying the acetylacetonate ligand can influence the steric and electronic properties of the molybdenum center, impacting its catalytic activity and selectivity. [, ] For example, introducing electron-withdrawing or electron-donating groups on the acetylacetonate ring can alter the Lewis acidity of the metal center, affecting its interaction with substrates.

Q9: Are there alternative molybdenum-based catalysts for the reactions mentioned above?

A9: Yes, several other molybdenum compounds, such as molybdenum oxides (MoO3), molybdenum salts (e.g., Na2MoO4), and other molybdenum complexes, are known to catalyze similar reactions. [] The choice of the most suitable catalyst often depends on the specific reaction, desired selectivity, and cost-effectiveness.

Q10: What are the environmental concerns related to molybdenyl acetylacetonate?

A10: While molybdenyl acetylacetonate itself is not considered highly toxic, the use of organic solvents and oxidizing agents in its applications raises environmental concerns. [] Research is focused on developing more sustainable catalytic processes using greener solvents and oxidants, as well as exploring the possibility of catalyst recovery and reuse.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。